molecular formula C10H13ClO3S B3371403 3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride CAS No. 69129-66-4

3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride

Cat. No.: B3371403
CAS No.: 69129-66-4
M. Wt: 248.73 g/mol
InChI Key: OJNSPOKXPHDFKG-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is known for its utility in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in the preparation of other chemical substances due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-4-hydroxybenzenesulfonyl chloride.

    Etherification: The hydroxy group is converted to an isopropoxy group through an etherification reaction using isopropyl alcohol and an acid catalyst.

    Chlorination: The resulting compound is then chlorinated using thionyl chloride (SOCl2) to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Solvents: Reactions are often carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol yields a sulfonate ester.

Scientific Research Applications

3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by introducing sulfonyl groups into bioactive molecules.

Mechanism of Action

The mechanism by which 3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are often facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: Similar in structure but lacks the isopropoxy group.

    2-Methyl-4-(propan-2-yloxy)benzenesulfonyl Chloride: Differing in the position of the methyl group.

    4-Isopropoxybenzenesulfonyl Chloride: Lacks the methyl group on the benzene ring.

Uniqueness

3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both a methyl and an isopropoxy group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable reagent in organic synthesis and other applications.

Properties

IUPAC Name

3-methyl-4-propan-2-yloxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-7(2)14-10-5-4-9(6-8(10)3)15(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNSPOKXPHDFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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